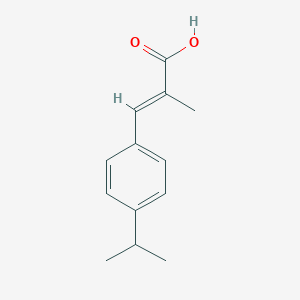
3-(4-Isopropylphenyl)-2-methylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylphenyl)-2-methylacrylic acid, also known as 4-Isopropylphenylacrylic acid, is a chemical compound with a molecular formula of C12H14O2. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Research has shown that 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can have a variety of biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid in laboratory experiments is its versatility. This compound can be used in a variety of different experiments and applications, making it a valuable tool for researchers. However, one limitation is that it can be difficult to synthesize, which may make it less accessible to some researchers.
Orientations Futures
There are many potential future directions for research on 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can be achieved through several methods, including the Grignard reaction and the Friedel-Crafts reaction. One common method involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid has been widely studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of more complex molecules. It has also been investigated for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Nom du produit |
3-(4-Isopropylphenyl)-2-methylacrylic acid |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15)/b10-8+ |
Clé InChI |
UOPMGDFNZIMWPC-CSKARUKUSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
![N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253097.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B253101.png)